3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one is a synthetic compound that belongs to the class of chalcones. Chalcones are characterized by the presence of two aromatic rings joined by a three-carbon α, β-unsaturated carbonyl system. This compound features a thiophene ring substituted with a methoxyphenyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an acetophenone derivative with an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with receptors and ion channels, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
- 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(2-thienyl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one stands out due to its unique combination of a chalcone structure with a thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
51081-78-8 |
---|---|
Molecular Formula |
C20H16O2S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[5-(4-methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H16O2S/c1-22-17-9-7-16(8-10-17)20-14-12-18(23-20)11-13-19(21)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI Key |
ZKITYVZSXTWCDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.